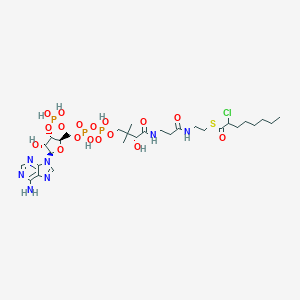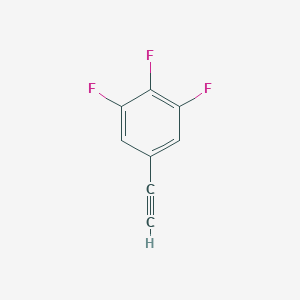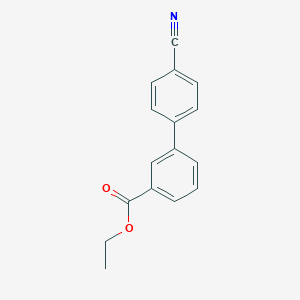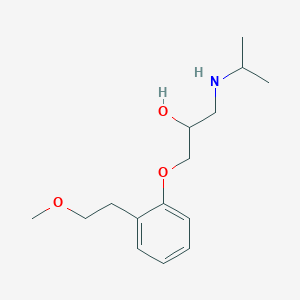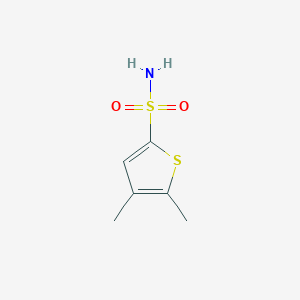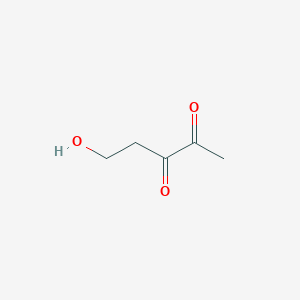
5-Hydroxy-2,3-pentanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-2,3-pentanedione (HPD) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. HPD is a keto-enol tautomer that has been used as a chelating agent for metal ions and as a precursor in the synthesis of various compounds.
Aplicaciones Científicas De Investigación
5-Hydroxy-2,3-pentanedione has been used in various scientific research applications. It has been used as a chelating agent for metal ions such as copper, iron, and zinc. 5-Hydroxy-2,3-pentanedione forms stable complexes with these metal ions, which can be used in the analysis of metal ions in various samples. 5-Hydroxy-2,3-pentanedione has also been used as a precursor in the synthesis of various compounds such as pyrazoles, pyridines, and quinolines.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-2,3-pentanedione is not well understood. However, it is believed that 5-Hydroxy-2,3-pentanedione forms stable complexes with metal ions by coordinating with the lone pair of electrons on the oxygen atoms of the enol form of 5-Hydroxy-2,3-pentanedione. The stability of the complex is dependent on the size and charge of the metal ion.
Efectos Bioquímicos Y Fisiológicos
5-Hydroxy-2,3-pentanedione has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. 5-Hydroxy-2,3-pentanedione has been used in cell culture studies to investigate the effects of metal ion chelation on various cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-Hydroxy-2,3-pentanedione in lab experiments is its high purity and stability. 5-Hydroxy-2,3-pentanedione forms stable complexes with metal ions, which can be used in the analysis of metal ions in various samples. However, the use of 5-Hydroxy-2,3-pentanedione in lab experiments is limited due to its low solubility in water and organic solvents.
Direcciones Futuras
For the use of 5-Hydroxy-2,3-pentanedione in scientific research include the development of new metal ion chelators and the investigation of its biochemical and physiological effects.
Métodos De Síntesis
5-Hydroxy-2,3-pentanedione can be synthesized through the aldol condensation of acetylacetone and glyoxal. The reaction is carried out in the presence of a base catalyst such as potassium hydroxide. The product is obtained in high yield and purity and can be purified further using column chromatography.
Propiedades
Número CAS |
142937-56-2 |
|---|---|
Nombre del producto |
5-Hydroxy-2,3-pentanedione |
Fórmula molecular |
C5H8O3 |
Peso molecular |
116.11 g/mol |
Nombre IUPAC |
5-hydroxypentane-2,3-dione |
InChI |
InChI=1S/C5H8O3/c1-4(7)5(8)2-3-6/h6H,2-3H2,1H3 |
Clave InChI |
LKLKMCUVBQDYFU-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)CCO |
SMILES canónico |
CC(=O)C(=O)CCO |
Sinónimos |
2,3-Pentanedione, 5-hydroxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



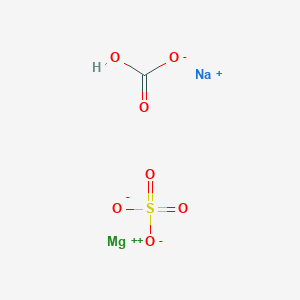
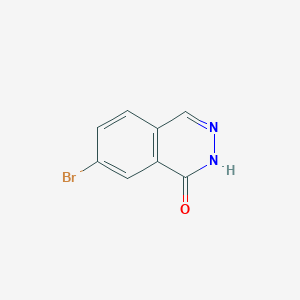
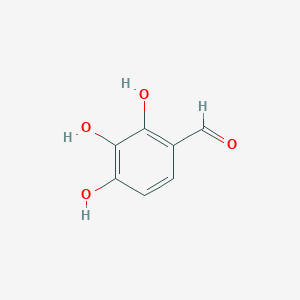
![7-[(3S)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B138043.png)
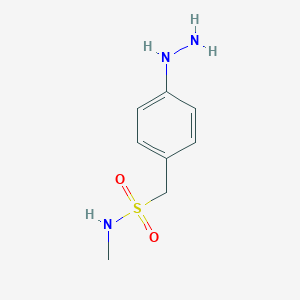
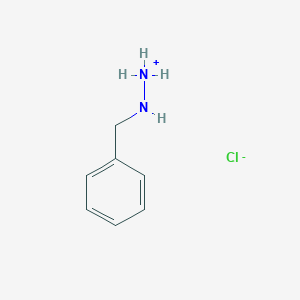
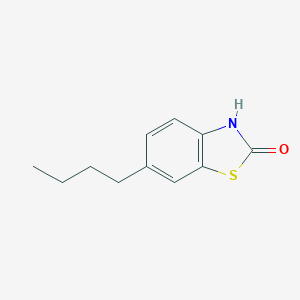
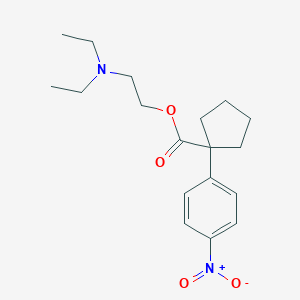
![2-amino-9-[5-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-methylphosphoryl]oxymethyl]-4-hydroxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B138055.png)
